- The chemistry of 2-oxido-3-phenyliodonio-1,4-benzoquinones: transformation to 2-cyclopentene-1,4-diones and cycloadditions, Tetrahedron Letters, 1994, 35(45), 8449-52

Cas no 930-60-9 (4-Cyclopentene-1,3-dione)

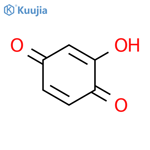

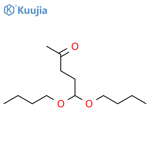

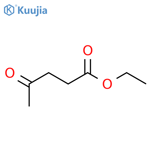

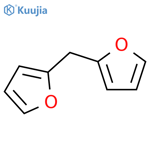

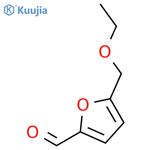

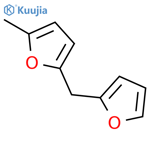

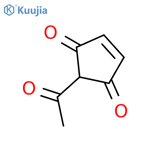

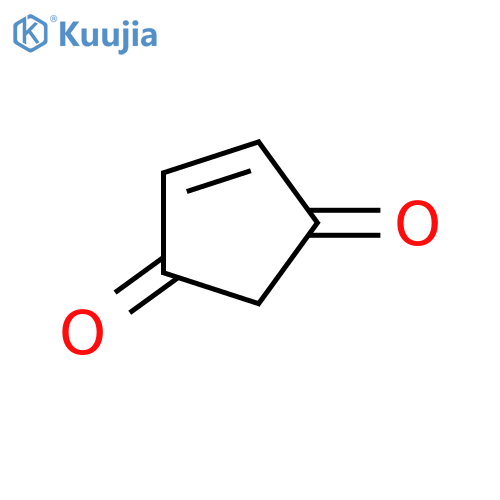

4-Cyclopentene-1,3-dione structure

Produktname:4-Cyclopentene-1,3-dione

4-Cyclopentene-1,3-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-Cyclopentene-1,3-dione

- cyclopent-4-ene-1,3-dione

- 1,3-cyclopentenedione

- 2-cyclopentene-1,4-dial

- 2-Cyclopentene-1,4-dione

- 4-cyclopentenone-1,3-dione

- cyclopent-2-ene-1,4-dione

- Maleimide-Related Compound 10

- Cyclopentene-3,5-dione

- Cyclopentenedione

- NSC 155336

- 1-Cyclopentene-3,5-dione

- 2-Cyclopenten-1,4-dione

- Cyclopent-4-en-1,3-dione

- Cyclopentene-1,3-dione

- NSC155336

- NS00039521

- DTXCID00161726

- DTXSID80239235

- Cyclopent-2-en-1,4-dione

- CS-0204257

- Z1083219844

- UNII-P054EQ880I

- P054EQ880I

- 930-60-9

- Q27285950

- AS-58342

- 4-CYCLOPENTENE-1,3-DIONE, 95%

- EINECS 213-219-3

- NSC-155336

- 4-Cyclopentene-1,3-dione #

- AKOS015916278

- BDBM7811

- EN300-68153

- 4-cyclopenten-1,3-dione

- G77214

- CHEMBL224231

-

- MDL: MFCD00001404

- Inchi: 1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2

- InChI-Schlüssel: MCFZBCCYOPSZLG-UHFFFAOYSA-N

- Lächelt: O=C1CC(=O)C=C1

Berechnete Eigenschaften

- Genaue Masse: 96.02110

- Monoisotopenmasse: 96.021129

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 7

- Anzahl drehbarer Bindungen: 0

- Komplexität: 128

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: 2

- XLogP3: 0

- Topologische Polaroberfläche: 34.1

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 1.280±0.06 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 34-36 °C (lit.)

- Siedepunkt: 60 °C/1 mmHg(lit.)

- Flammpunkt: Fahrenheit: 183.2° f< br / >Celsius: 84° C< br / >

- Brechungsindex: 1.5045 (589.3 nm 20 ºC)

- Löslichkeit: Leicht löslich (13 g/l) (25°C),

- PSA: 34.14000

- LogP: 0.08450

- Dampfdruck: 0.1±0.4 mmHg at 25°C

- Löslichkeit: Nicht bestimmt

4-Cyclopentene-1,3-dione Sicherheitsinformationen

-

Symbol:

- Signalwort:Warning

- Gefahrenhinweis: H302-H317

- Warnhinweis: P280

- Transportnummer gefährlicher Stoffe:UN 1759

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-43

- Sicherheitshinweise: S23; S36/37

- FLUKA MARKE F CODES:8

-

Identifizierung gefährlicher Stoffe:

- PackingGroup:III

- Lagerzustand:2-8°C

- Risikophrasen:R37; R43; R22

- Gefahrenklasse:8

- Verpackungsgruppe:III

4-Cyclopentene-1,3-dione Zolldaten

- HS-CODE:2914299000

- Zolldaten:

China Zollkodex:

2914299000Übersicht:

Andere Cycloalkanone ohne andere sauerstoffhaltige Gruppen\Cyclisches Enon oder cyclisches Terpenon. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:5,5% allgemeiner Tarif:30,0%

Deklarationselemente:

Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung

Zusammenfassung:

2994299000. andere cyclanische, cyclene oder cyclotherpene Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:5.5% Allgemeintarif:30,0%

4-Cyclopentene-1,3-dione Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68153-2.5g |

cyclopent-4-ene-1,3-dione |

930-60-9 | 95% | 2.5g |

$2418.0 | 2023-05-30 | |

| Enamine | EN300-68153-0.25g |

cyclopent-4-ene-1,3-dione |

930-60-9 | 95% | 0.25g |

$611.0 | 2023-05-30 | |

| Ambeed | A235525-5g |

Cyclopent-4-ene-1,3-dione |

930-60-9 | 97% | 5g |

$346.0 | 2023-07-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01027-5g |

Cyclopent-4-ene-1,3-dione |

930-60-9 | 5g |

¥3318.0 | 2021-09-04 | ||

| Enamine | EN300-68153-0.1g |

cyclopent-4-ene-1,3-dione |

930-60-9 | 95% | 0.1g |

$428.0 | 2023-05-30 | |

| A2B Chem LLC | AB67340-50mg |

4-Cyclopentene-1,3-dione |

930-60-9 | 95% | 50mg |

$339.00 | 2023-12-29 | |

| A2B Chem LLC | AB67340-500mg |

4-Cyclopentene-1,3-dione |

930-60-9 | 95% | 500mg |

$1048.00 | 2023-12-29 | |

| A2B Chem LLC | AB67340-250mg |

4-Cyclopentene-1,3-dione |

930-60-9 | 95% | 250mg |

$97.00 | 2024-07-18 | |

| eNovation Chemicals LLC | D769332-100mg |

4-Cyclopentene-1,3-dione |

930-60-9 | 95% | 100mg |

$80 | 2024-06-07 | |

| 1PlusChem | 1P003LQK-5g |

4-Cyclopentene-1,3-dione |

930-60-9 | 95% | 5g |

$1156.00 | 2025-02-20 |

4-Cyclopentene-1,3-dione Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Iodobenzene diacetate Solvents: Dichloromethane

1.2 Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Investigations towards chemical utilization of by-products of the steam cracker: selective oxidation of cyclopentene and cyclopentadiene, 1984, , (280),

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- Formation of aromatic hydrocarbons due to partial oxidation reactions in biomass gasification, Preprints of Symposia - American Chemical Society, 1999, 44(2), 256-260

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Lead tetraacetate Solvents: Acetic acid

Referenz

- Preparation of 4-cyclopentene-1,3-dione, Japan, , ,

Synthetic Routes 5

Synthetic Routes 6

Reaktionsbedingungen

1.1 Solvents: 1-Butanol ; 48 h, 140 °C

Referenz

Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts

,

Green Chemistry,

2013,

15(12),

3367-3376

Synthetic Routes 7

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 1 h, 60 °C

Referenz

- Photochemical Activation of a Hydroxyquinone-Derived Phenyliodonium Ylide by Visible Light: Synthetic and Mechanistic Investigations, Journal of Organic Chemistry, 2021, 86(2), 1758-1768

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Sodium dichromate Solvents: Dichloromethane

Referenz

- Sodium dichromate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 11

Reaktionsbedingungen

Referenz

- Preparation of thiadiazolidines and related compounds as GSK-3 inhibitors, United States, , ,

Synthetic Routes 12

Reaktionsbedingungen

Referenz

- Selective oxidation of cyclopentene on TiO2(anatase)-supported vanadium-phosphorus oxide catalysts, Kongop Hwahak, 2000, 11(8), 903-909

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Chromium trioxide Solvents: Dichloromethane , Water-d2

Referenz

- Preparation of deuterated bictegravir derivatives as HIV integrase inhibitors for the treatment of HIV infection, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen

Referenz

- Synthesis and antimicrobial activity of some 2-acetyl-4-cyclopentene-1,3-diones, Pharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 1999, 33(1), 18-21

Synthetic Routes 15

Reaktionsbedingungen

Referenz

- Electroorganic chemistry. XXIII. Anodic acetoxylation of substituted cyclopentadienes and a novel synthesis of allethrolone, Chemistry Letters, 1976, (6), 573-6

Synthetic Routes 16

Reaktionsbedingungen

Referenz

- Dehydrogenation of ketones with palladium(II) compounds. II. Dehydrogenation of diketones with palladium(II) compounds, Journal fuer Praktische Chemie (Leipzig), 1975, 317(5), 807-11

Synthetic Routes 17

Reaktionsbedingungen

1.1 Catalysts: Cyclopentene

Referenz

- Possibilities of chemical utilization of olefinic hydrocarbons from the C5 fractions of naphtha steamcrackers, Erdoel, 1986, 102(7-8), 366-8

Synthetic Routes 18

Reaktionsbedingungen

Referenz

- Chemical constituents of Plectranthus amboinicus and the synthetic analogs possessing anti-inflammatory activity, Bioorganic & Medicinal Chemistry, 2014, 22(5), 1766-1772

Synthetic Routes 19

Synthetic Routes 20

Synthetic Routes 21

Reaktionsbedingungen

Referenz

- Synthesis and characterization of spiro[3.4]octa-5,7-diene, Journal of the American Chemical Society, 1973, 95(25), 8468-9

4-Cyclopentene-1,3-dione Raw materials

- 2-Acetylcyclopent-4-ene-1,3-dione

- 2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo-

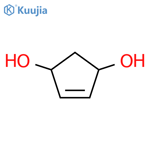

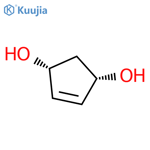

- cis-cyclopent-4-ene-1,3-diol

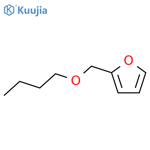

- 5-Hydroxymethylfurfural

- 2,5-Cyclohexadiene-1,4-dione,2-hydroxy-

- cyclopent-4-ene-1,3-diol

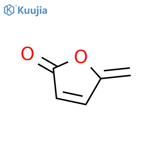

- 5-Methylene-2(5H)-furanone

- (1r,3s)-cyclopent-4-ene-1,3-diol

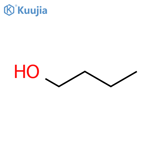

- 1-Butanol

4-Cyclopentene-1,3-dione Preparation Products

- 2-Pentanone, 5,5-dibutoxy- (1492053-22-1)

- 1,1-diethoxybutane (3658-95-5)

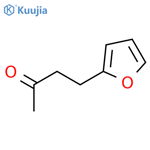

- 4-(furan-2-yl)butan-2-one (699-17-2)

- Butyl 2-furoate (583-33-5)

- 1,1-Dibutoxybutane (5921-80-2)

- Ethyl levulinate (539-88-8)

- Dibutyl carbonate (542-52-9)

- 1,1'-Ethylidenebis(oxy)bisbutane (871-22-7)

- Furan, 2,2'-methylenebis[5-methyl- (13679-43-1)

- Furan,2,2'-methylenebis- (1197-40-6)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- 1-(5-methylfuran-2-yl)propan-2-one (13678-74-5)

- Benzoic acid,4-methyl-, butyl ester (19277-56-6)

- 4-Cyclopentene-1,3-dione (930-60-9)

- 2,5-Bis (29953-18-2)

- 5-(ethoxymethyl)furan-2-carbaldehyde (1917-65-3)

- 2-(butoxymethyl)furan (56920-82-2)

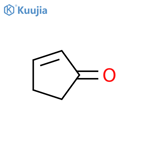

- 2-Cyclopentenone (930-30-3)

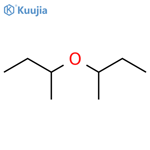

- Butane, 2,2'-oxybis- (6863-58-7)

- 2-(furan-2-ylmethyl)-5-methylfuran (13678-51-8)

- Furan, 2,2'-(2-furanylmethylene)bis[5-methyl- (59212-78-1)

- 1-((2-Butoxypropan-2-yl)oxy)butane (141-72-0)

- 2-Furylacetone (6975-60-6)

4-Cyclopentene-1,3-dione Verwandte Literatur

-

1. Synthesis and properties of 4,4′-bi(cyclopentene)-3,3′,5,5′-tetraoneMasaji Kasai,Makoto Funamizu,Masaji Oda,Yoshio Kitahara J. Chem. Soc. Perkin Trans. 1 1977 1660

-

Wenhui Gan,Yuexian Ge,Yu Zhong,Xin Yang Environ. Sci.: Water Res. Technol. 2020 6 2287

-

Christian A. M. R. van Slagmaat,Teresa Faber,Khi Chhay Chou,Alfonso J. Schwalb Freire,Darya Hadavi,Peiliang Han,Peter J. L. M. Quaedflieg,Gerard K. M. Verzijl,Paul L. Alsters,Stefaan M. A. De Wildeman Dalton Trans. 2021 50 10102

-

Christopher J. Rhodes,Ivan D. Reid,Roderick M. Macrae Chem. Commun. 1999 2157

-

5. Constituents of dragon's blood. Part II. Structure and oxidative conversion of a novel secobiflavonoidLucio Merlini,Gianluca Nasini J. Chem. Soc. Perkin Trans. 1 1976 1570

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen 1,3-Diketone

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen 1,3-Diketone

930-60-9 (4-Cyclopentene-1,3-dione) Verwandte Produkte

- 4643-27-0(2-Octen-4-one)

- 1121-66-0(2-Cycloheptenone)

- 103560-62-9((E)-4-Oxo-2-nonenal)

- 930-30-3(2-Cyclopentenone)

- 2680840-25-7(benzyl N-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-2-hydroxypropylcarbamate)

- 1504337-82-9(4-Piperidinamine, 4-(difluoromethyl)-1-methyl-)

- 1999824-24-6(4-(benzyloxy)methyl-4-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)

- 2172543-33-6(2-(bromomethyl)-8-(propan-2-yl)-1,4-dioxaspiro4.5decane)

- 1804860-94-3(2-(Difluoromethyl)-3-iodo-5-nitropyridine-4-methanol)

- 636588-26-6(ethyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-3-carboxylate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:930-60-9)4-Cyclopentene-1,3-dione

Reinheit:99%

Menge:25g

Preis ($):1521.0